

Spectroscopic Analysis of Quinoxalin-5-ol: A Comparative NMR Data Guide

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Compound of Interest

Compound Name: **Quinoxalin-5-ol**

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This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **Quinoxalin-5-ol**. Due to the limited availability of fully assigned, experimentally verified public data for **Quinoxalin-5-ol**, this document presents a compilation of spectral information for structurally related quinoxaline derivatives. This comparative approach allows for the prediction and interpretation of the NMR spectra of **Quinoxalin-5-ol**, a critical step in its synthesis, characterization, and application in drug discovery and materials science.

^1H and ^{13}C NMR Spectral Data Comparison

The chemical shifts of protons and carbons in the quinoxaline ring system are sensitive to the nature and position of substituents. The introduction of a hydroxyl group at the C-5 position is expected to significantly influence the electron density distribution, thereby affecting the resonance frequencies of the nearby nuclei.

For comparison, the table below summarizes the ^1H and ^{13}C NMR data for the parent quinoxaline molecule and a closely related substituted derivative, 5-methoxyquinoxaline. This data serves as a benchmark for predicting the spectral features of **Quinoxalin-5-ol**.

Compound	Solvent	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
Quinoxaline	CDCl ₃	H-2/H-3: 8.82 (s), H-5/H-8: 8.10 (dd, J=8.3, 1.5 Hz), H-6/H-7: 7.75 (dd, J=8.3, 1.5 Hz)	C-2/C-3: 145.4, C-5/C-8: 129.6, C-6/C-7: 129.2, C-4a/C-8a: 141.8
5-Methoxyquinoxaline	DMSO-d ₆	Data not fully available in public sources	Data not fully available in public sources
Quinoxalin-5-ol (Predicted)	DMSO-d ₆	H-2/H-3: ~8.7-8.9, H-6: ~7.0-7.2, H-7: ~7.4-7.6, H-8: ~7.8-8.0, OH: ~9.5-10.5	C-2/C-3: ~144-146, C-4a: ~130-132, C-5: ~150-155, C-6: ~115-120, C-7: ~125-130, C-8: ~110-115, C-8a: ~140-142

Note: Predicted values for **Quinoxalin-5-ol** are estimations based on the expected electronic effects of the hydroxyl group (electron-donating through resonance, shielding adjacent protons and carbons) and comparison with data for other substituted quinoxalines. Actual experimental values may vary.

Experimental Protocols

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, typical for the characterization of quinoxaline derivatives.

1. Sample Preparation:

- Approximately 5-10 mg of the quinoxaline derivative is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
- The solution is transferred to a 5 mm NMR tube.

- A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not contain an internal reference.

2. NMR Spectrometer and Parameters:

- Spectra are typically recorded on a high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher (e.g., 400, 500, or 600 MHz).
- For ^1H NMR:
 - The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - A sufficient number of scans (e.g., 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.
 - A relaxation delay of 1-5 seconds is used between scans.
- For ^{13}C NMR:
 - The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-160 ppm).
 - A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ^{13}C isotope.
 - Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum and enhance sensitivity.

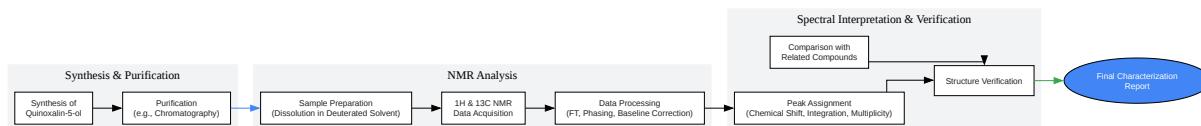
3. Data Processing:

- The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
- Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

- Integration of the ^1H NMR signals allows for the determination of the relative number of protons corresponding to each resonance.
- Analysis of coupling patterns (multiplicity and coupling constants) provides information about the connectivity of adjacent protons.

Workflow for NMR-based Structural Elucidation

The following diagram illustrates the general workflow for characterizing a synthesized compound like **Quinoxalin-5-ol** using NMR spectroscopy.



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Caption: Workflow for the structural elucidation of **Quinoxalin-5-ol** using NMR spectroscopy.

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